2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate
Description
This compound (CAS 866144-74-3) belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic framework with a pyrazole fused to a pyrimidine ring. The structure features a 3-cyano group at position 3, a methyl group at position 5, and an ethyl 3-methylbenzoate ester substituent at position 6 (Figure 1). Such derivatives are often synthesized via cyclocondensation reactions between aminopyrazoles and electron-deficient carbonyl compounds, as exemplified in pyrazolo-pyrimidine synthesis workflows .
Properties
IUPAC Name |
2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-11-4-3-5-13(8-11)18(24)25-7-6-15-12(2)21-16-14(9-19)10-20-22(16)17(15)23/h3-5,8,10,20H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFINLCGWNZCADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCCC2=C(N=C3C(=CNN3C2=O)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile with ethyl 3-methylbenzoate under specific conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
- Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine :
The replacement of the pyrazole ring with a triazole (e.g., in 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-thiophenecarboxylate, CAS 866144-67-4) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Triazolo derivatives often exhibit enhanced metabolic stability but reduced solubility compared to pyrazolo analogs .
Substituent Modifications
- Ester Group Diversity: 3-Methylbenzoate (Target Compound): Balances lipophilicity and steric bulk, favoring membrane permeability. Propanoate (Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate, CAS 1158194-94-5): The longer alkyl chain enhances flexibility but may reduce crystallinity, impacting formulation stability .
- Electron-Withdrawing Groups: The 3-cyano group in the target compound strengthens π-π stacking interactions compared to carboxylates or amides (e.g., N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-(4-methoxyphenyl)acetamide, MolWeight 375.39), which prioritize hydrogen bonding .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to ethyl pyrazolo-pyrimidine carboxylates, where aminopyrazoles react with activated carbonyls under acidic conditions .
- Structure-Activity Relationships (SAR): Ester Groups: Bulky aryl esters (e.g., 3-methylbenzoate) improve target selectivity in enzyme inhibition assays compared to aliphatic esters . Cyano vs. Carboxylate: The cyano group’s electron-withdrawing nature increases electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic environments .
- Crystallographic Insights : Pyrazolo-pyrimidines with ester substituents (e.g., Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) exhibit planar geometries stabilized by intramolecular hydrogen bonds, a feature critical for solid-state stability .
Biological Activity
The compound 2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate (CAS No. 866137-41-9) is a synthetic derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C18H16N4O3
- Molecular Weight : 336.34 g/mol
- IUPAC Name : 2-(3-cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzoate
Structural Representation
The structural formula can be represented as follows:
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. A study highlighted that similar compounds demonstrated inhibition of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound is hypothesized to act similarly due to its structural analogies with known active compounds in this class .
- Inhibition of Kinases : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit specific kinases involved in cancer progression. This compound may exert similar effects by targeting these pathways.
- Induction of Apoptosis : The compound potentially promotes programmed cell death in malignant cells, which is crucial for cancer therapy.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity of the compound against various cancer cell lines. For example:
Preliminary results suggest that while some derivatives show promise, further optimization may be necessary to enhance efficacy.
Potential Therapeutic Uses
- Anticancer Agent : Given its potential to inhibit cancer cell proliferation and induce apoptosis, this compound could be developed as a novel anticancer drug.
- Anti-inflammatory Properties : Similar compounds have been reported to exhibit anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
Case Studies
A notable case study involved the synthesis and evaluation of related pyrazolo[1,5-a]pyrimidine derivatives. These studies found that modifications in the molecular structure significantly impacted biological activity, indicating that further exploration of substituent effects on the target compound could yield beneficial insights for drug development .
Q & A
Q. What are the key steps in synthesizing 2-(3-cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate, and how can yield be optimized?
- Methodological Answer : Synthesis typically involves cyclization of a β-keto ester with a pyrazole precursor. For example, analogous pyrazolo[1,5-a]pyrimidine derivatives are synthesized by refluxing methyl 5-amino-1H-pyrazole-4-carboxylate with a β-keto ester in acetic acid at 80°C for 24 hours, achieving yields up to 95% . Critical steps include temperature control (<80°C to avoid Boc group cleavage) and stoichiometric precision. Post-reaction purification via chromatography or recrystallization ensures purity.
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign chemical shifts to protons and carbons in the pyrazolo[1,5-a]pyrimidine core and ester moiety (e.g., δ ~2.37 ppm for CH3 groups, δ ~7.94 ppm for aromatic protons) .
- IR Spectroscopy : Confirm functional groups (e.g., CN stretch ~2,219 cm⁻¹, C=O stretch ~1,719 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed) .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine core formation be addressed?
- Methodological Answer : Regioselectivity is influenced by reaction conditions. For example, ionic liquid or acidic environments favor specific tautomers. In analogous syntheses, switching between liquid ionic and acidic conditions enables selective formation of dihydro vs. fully aromatic derivatives . Computational modeling (DFT) can predict regiochemical outcomes by analyzing transition-state energies.
Q. What strategies stabilize this compound under acidic/basic conditions during derivatization?
- Methodological Answer :
- Acidic Conditions : Use mild acids (e.g., acetic acid) and avoid prolonged heating to prevent hydrolysis of the ester group or cyano moiety .
- Basic Conditions : Employ LiOH in aqueous methanol for controlled hydrolysis of ester to carboxylic acid intermediates (54% yield achieved) .
- Protective Groups : Boc groups stabilize amine functionalities during synthesis but require careful removal under mild acidic conditions (e.g., TFA/DCM) .
Q. How can structural modifications enhance biological activity while maintaining core stability?
- Methodological Answer :
- Carboxamide Derivatization : Activate the carboxylic acid intermediate with bis(pentafluorophenyl) carbonate (BPC) and react with amines (55–87% yields) .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., CN) at the 3-position to modulate electronic properties and binding affinity .
- Biological Testing : Screen analogs for enzyme inhibition (e.g., cathepsins B/K) using fluorogenic substrates and kinetic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
